molecular formula C9H14N2 B6203535 6-methyl-5-(propan-2-yl)pyridin-2-amine CAS No. 1540445-41-7

6-methyl-5-(propan-2-yl)pyridin-2-amine

Cat. No.: B6203535
CAS No.: 1540445-41-7
M. Wt: 150.22 g/mol
InChI Key: MFACIYCXWMHIRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-5-(propan-2-yl)pyridin-2-amine is a heterocyclic organic compound that belongs to the class of aminopyridines This compound is characterized by a pyridine ring substituted with a methyl group at the 6th position and an isopropyl group at the 5th position, along with an amine group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-(propan-2-yl)pyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chloropyridine.

    Substitution Reaction: The 2-chloropyridine undergoes a substitution reaction with isopropylmagnesium bromide (Grignard reagent) to introduce the isopropyl group at the 5th position.

    Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group at the 2nd position.

    Methylation: Finally, the compound is methylated at the 6th position using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-(propan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

6-methyl-5-(propan-2-yl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-methyl-5-(propan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The amine group allows it to form hydrogen bonds and interact with various enzymes and receptors. The compound’s structure enables it to modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-(propan-2-yl)pyridin-3-amine
  • 6-methyl-2-(propan-2-yl)pyridin-4-amine
  • 5-methyl-6-(propan-2-yl)pyridin-2-amine

Uniqueness

6-methyl-5-(propan-2-yl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1540445-41-7

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

6-methyl-5-propan-2-ylpyridin-2-amine

InChI

InChI=1S/C9H14N2/c1-6(2)8-4-5-9(10)11-7(8)3/h4-6H,1-3H3,(H2,10,11)

InChI Key

MFACIYCXWMHIRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)C(C)C

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.